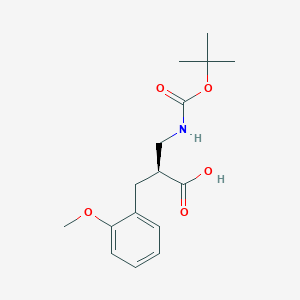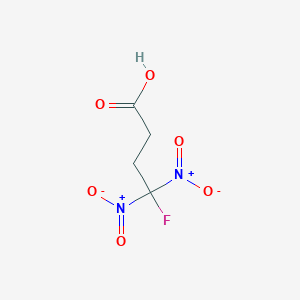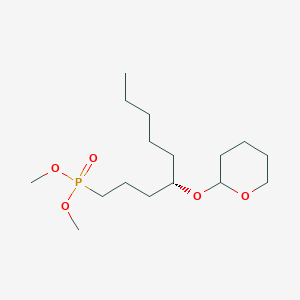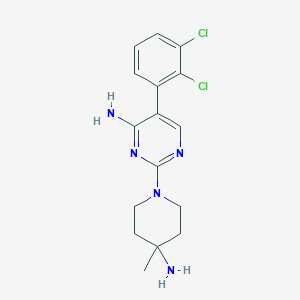
2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both piperidine and pyrimidine moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The 2,3-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a dichlorobenzene derivative.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the piperidine and pyrimidine moieties suggests that it may bind to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-4-methylpiperidin-1-YL)-5-phenylpyrimidin-4-amine: Lacks the dichlorophenyl group, which may result in different biological activities.
2-(4-Amino-4-methylpiperidin-1-YL)-5-(2-chlorophenyl)pyrimidin-4-amine: Contains only one chlorine atom, which may affect its reactivity and potency.
2-(4-Amino-4-methylpiperidin-1-YL)-5-(3,4-dichlorophenyl)pyrimidin-4-amine: The position of the chlorine atoms is different, potentially leading to variations in biological activity.
Uniqueness
The unique combination of the 2,3-dichlorophenyl group and the piperidine moiety in 2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine may confer distinct biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H19Cl2N5 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-(4-amino-4-methylpiperidin-1-yl)-5-(2,3-dichlorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)15-21-9-11(14(19)22-15)10-3-2-4-12(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,21,22) |
InChI Key |
BBHWSBPGMHSPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
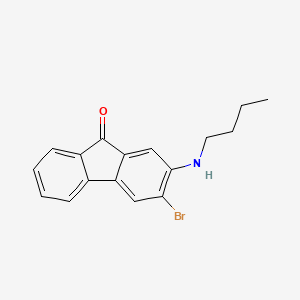
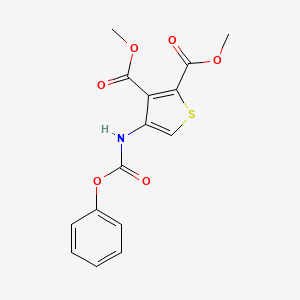
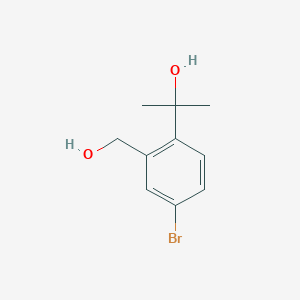
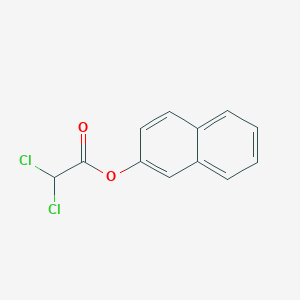
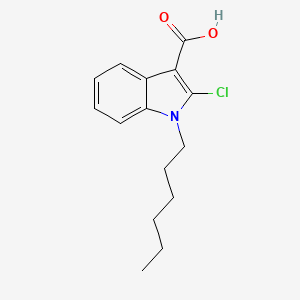
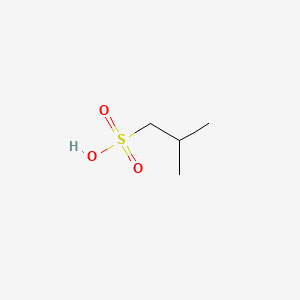

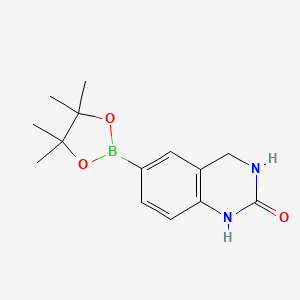

![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
